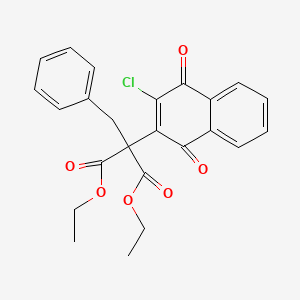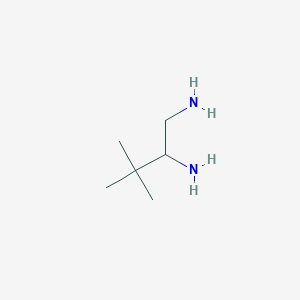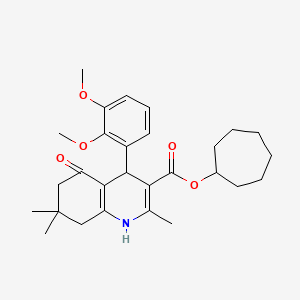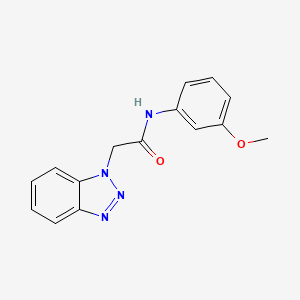
Diethyl benzyl(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a benzyl group, a chloro-substituted naphthalene ring, and a malonate ester moiety
Preparation Methods
The synthesis of DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene ring: The starting material, 3-chloro-1,4-dioxo-1,4-dihydronaphthalene, is synthesized through a series of reactions involving chlorination and oxidation.
Benzylation: The naphthalene derivative is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Malonate ester formation: The final step involves the reaction of the benzylated naphthalene with diethyl malonate under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives or other reduced forms.
Substitution: The chloro group in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
DIETHYL 2-BENZYL-2-(3-CHLORO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE can be compared with other similar compounds, such as:
DIETHYL 2-BENZYL-2-(1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE: Lacks the chloro group, which may affect its reactivity and biological activity.
DIETHYL 2-BENZYL-2-(3-METHYL-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)MALONATE: Contains a methyl group instead of a chloro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C24H21ClO6 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
diethyl 2-benzyl-2-(3-chloro-1,4-dioxonaphthalen-2-yl)propanedioate |
InChI |
InChI=1S/C24H21ClO6/c1-3-30-22(28)24(23(29)31-4-2,14-15-10-6-5-7-11-15)18-19(25)21(27)17-13-9-8-12-16(17)20(18)26/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
QESVKQGDMQXZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 4-bromobenzenesulfonate](/img/structure/B11091146.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11091151.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one](/img/structure/B11091153.png)
![1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide](/img/structure/B11091159.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate](/img/structure/B11091181.png)
![2-[(7-amino-7,7a-dihydro-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11091194.png)
![5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B11091197.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11091198.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11091216.png)

![2,4-dichloro-N-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11091225.png)

